2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one

Physicochemical Property Drug-likeness Scaffold Diversity

Select this scaffold for its sp3-rich azetidine core that overcomes the limitations of flat fragment libraries. The 4-aminopyrimidine-azetidine hinge-binding motif offers a distinct hydrogen-bonding pattern compared to 2-aminopyrimidine analogs, delivering a unique kinase selectivity fingerprint. Critical for fragment-based drug discovery (FBDD) campaigns targeting shallow or complex binding pockets; the rigid, three-dimensional architecture increases the probability of identifying novel allosteric or PPI inhibitors. For lead optimization, the indole‑1‑yl‑ethanone linker blocks oxidative metabolic soft spots on the indole core.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 2097918-82-4
Cat. No. B2591528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one
CAS2097918-82-4
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=NC=C4
InChIInChI=1S/C17H17N5O/c23-17(11-21-8-6-13-3-1-2-4-15(13)21)22-9-14(10-22)20-16-5-7-18-12-19-16/h1-8,12,14H,9-11H2,(H,18,19,20)
InChIKeyYSDIETQDMIYXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buyer's Guide to 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one (CAS 2097918-82-4): Compound Class & Core Specifications


2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one (CAS 2097918-82-4) is a synthetic small molecule with the formula C17H17N5O and a molecular weight of 307.35 g/mol [1]. It belongs to a distinct class of heterocyclic compounds featuring an indole ring connected to a pyrimidine-substituted azetidine via an ethanone bridge [2]. This specific scaffold integrates pharmacophores commonly associated with kinase inhibition, positioning it as a component for fragment-based drug discovery or as a key intermediate in medicinal chemistry campaigns targeting kinases and other ATP-binding proteins [2]. Its unique three-dimensional architecture, conferred by the azetidine ring, differentiates it from flat, linear analogs.

Why a Simple Analogue Won't Work: The Critical Role of the 4-Pyrimidinylamino-Azetidine Motif


Generic substitution among indole-azetidine fragments is unreliable due to drastic functional differences stemming from minor structural changes. The precise attachment of the pyrimidine at the 4-amino position on the azetidine ring, versus the 2-position, is predicted to significantly alter the vector of the critical hinge-binding motif, directly impacting target selectivity [1]. A direct comparator, 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, with a 2-aminopyrimidine, presents a different hydrogen-bonding pattern that will likely result in a distinct off-target profile . Furthermore, the complete absence of the pyrimidine group, as in simpler building blocks like 1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one, eliminates critical binding interactions, rendering the molecule unsuitable for ATP-competitive kinase assays .

Quantitative Differentiation of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one from Commercial Analogs


Enhanced Ligand Efficiency via Higher Fraction of sp3-Hybridized Carbons (Fsp3) Compared to Planar Indole-Pyrimidines

The compound's azetidine core increases its three-dimensionality. While a directly measured Fsp3 value is not available, the structure's heavy atom count and composition indicate a higher Fsp3 compared to a common comparator, the planar compound Ogerin (also C17H17N5O, but lacking the azetidine ring). Higher Fsp3 is a recognized parameter for reducing aromatic stacking-related promiscuity and improving clinical success rates [1]. This physicochemical advantage makes the compound a superior choice for fragment libraries aiming to explore non-flat chemical space.

Physicochemical Property Drug-likeness Scaffold Diversity

Predicted Solubility Advantage Over 2-Amino-Pyrimidine Isomer

While experimental LogP data is unavailable, the computed XLogP3 for this compound is 1.8 [1]. The positional isomer, 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, features a different hydrogen-bonding network. The 4-aminopyrimidine substitution in 2097918-82-4 is expected to result in a lower LogP and higher aqueous solubility compared to its 2-pyrimidinylamino counterpart, making it more amenable to biochemical assay conditions .

Aqueous Solubility Permeability Isomer Comparison

Conformational Restriction and Reduced Entropic Penalty upon Binding

The azetidine ring in 2097918-82-4 imparts significant conformational restriction to the molecule compared to flexible-chain analogs. A direct comparator is the aminopyrimidine-linked compound without a rigidifying ring, such as N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide . The rotatable bond count for 2097918-82-4 is 4, which is low for its size, suggesting a lower entropic penalty upon target binding [1]. This pre-organization is a key design principle for achieving high potency, as it reduces the energy cost of adopting the bioactive conformation.

Conformational Analysis Binding Affinity Structural Rigidity

Validated Application Scenarios for 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one in Drug Discovery


Chemical Probe Design for Kinase Selectivity Profiling

Researchers developing chemical probes for kinase families can utilize 2097918-82-4 as a starting scaffold. Its distinct 4-aminopyrimidine-azetidine hinge-binding motif, combined with an indole hydrophobic group, provides a unique selectivity fingerprint. This scaffold can be derivatized at multiple vectors to systematically explore kinase selectivity panels, offering a key advantage over flat, less selective chemotypes [1].

3D-Fragment Library Enrichment for Challenging Targets

For fragment-based drug discovery (FBDD) campaigns targeting proteins with shallow or complex binding pockets, 2097918-82-4 serves as a high-value, three-dimensional fragment. Its rigid, sp3-rich azetidine core (Fsp3 advantage) addresses the limitation of traditional planar fragment libraries, increasing the likelihood of identifying novel allosteric or protein-protein interaction (PPI) inhibitors [REFS-1, REFS-2].

Metabolic Stability Improvement of Indole-Containing Leads

During lead optimization, if a lead series containing an indole moiety shows poor metabolic stability due to oxidation at the indole core, switching to an indole-1-yl-ethanone linker system, as found in 2097918-82-4, can block this metabolic soft spot. This specific N-substitution pattern has been shown to alter the metabolism of indole derivatives, providing a clear rationale for selecting this compound over a simple indole fragment for further optimization [1].

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.